2,3-二氧代-1,2,3,4-四氢喹喔啉-6-磺酰胺

描述

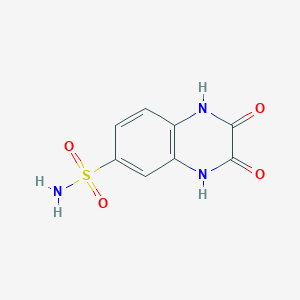

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a chemical compound with the CAS Number: 153504-92-8 . It has a molecular weight of 241.23 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a new set of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold were synthesized .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)(H2,9,14,15) .Chemical Reactions Analysis

The compound was synthesized from the reaction of o-phenylenediamine with oxalic acid to obtain quinoxaline-2,3-dione, which was subjected to chlorosulfonation with chlorosulfonic acid to give 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride .科学研究应用

绿色合成和衍生物

- 2,3-二氧代-1,2,3,4-四氢喹喔啉-6-磺酰肼及其衍生物采用环保方法合成。这些化合物包括磺酰肼和喹喔啉-6-磺酰腙,使用各种分析技术对其进行了表征,表明重点是可持续和高效的合成方法 (Festus & Craig, 2021)。

神经药理学活性

- 喹喔啉衍生物,包括 2,3-二氧代-1,2,3,4-四氢喹喔啉-6-磺酰胺,因其神经药理作用而被探索。这些化合物在动物模型中表现出与镇静、惊厥、焦虑和其他 CNS 效应相关的活性,强调了它们在神经学研究中的潜力 (Olayiwola, Obafemi & Taiwo, 2007)。

DPP-4 抑制和降血糖作用

- 开发了一组带有 1,4-二甲基-2,3-二氧代-1,2,3,4-四氢喹喔啉-6-磺酰胺骨架的化合物作为二肽基肽酶-IV 抑制剂。这些化合物显示出有希望的体内降血糖作用,突出了它们在糖尿病治疗中的潜在应用 (Syam et al., 2021)。

抗菌活性

- 新型磺酰喹喔啉衍生物对多种细菌和真菌表现出显着的抗菌活性。这表明这些化合物在解决细菌和真菌感染方面具有潜在用途 (Ammar et al., 2020)。

环境影响和降解

- 研究了磺胺喹喔啉(一种相关化合物)在太阳光照射下在水中的降解,提供了对这些化合物环境影响和归宿的见解 (Le Fur et al., 2013)。

PARP-1 抑制和抗癌活性

- 2,3-二氧代-1,2,3,4-四氢喹喔啉的衍生物被开发为 PARP-1 抑制剂。这些化合物对癌细胞系表现出有希望的抗增殖作用,表明它们在癌症治疗中的潜力 (Syam et al., 2022)。

作用机制

Target of Action

The primary target of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is Dipeptidyl Peptidase-IV (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

This compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, thereby increasing their concentration. This leads to increased insulin secretion and decreased glucagon release, resulting in a decrease in blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are responsible for stimulating insulin secretion. By preventing the degradation of these hormones, 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide enhances the insulin response to glucose, leading to a decrease in blood glucose levels .

Pharmacokinetics

The compound obeys Lipinski’s rule , indicating efficient oral bioavailability . The biodistribution pattern shows that the compound accumulates mainly in the visceral organs where DPP-4 is secreted at a high level .

Result of Action

The result of the action of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a decrease in blood glucose levels . This is achieved through the stimulation of insulin secretion, leading to the target hypoglycemic effect .

Action Environment

The action of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is influenced by the environment within the visceral organs, where DPP-4 is secreted . The compound’s action, efficacy, and stability may be affected by factors such as pH, enzyme concentration, and the presence of other substances .

安全和危害

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

未来方向

The current work represents the design and synthetic approaches of a new set of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold . These compounds were found to be promising selective dipeptidyl peptidase-IV (DPP-4) inhibitors and in vivo hypoglycemic agents . This suggests potential future directions in the development of new drugs for the treatment of diabetes .

属性

IUPAC Name |

2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)(H2,9,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORLVGAEOOXBBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)NC(=O)C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2447483.png)

![(4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2447489.png)

![2-(1-Methylindol-3-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2447491.png)

![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2447493.png)

![N'-[2,6-bis(trifluoromethyl)pyridin-4-yl]-2,6-dichlorobenzohydrazide](/img/structure/B2447494.png)

![Ethyl 2-(4-ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2447495.png)

![2-Chloro-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2447496.png)

![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]quinoline-4-carboxamide](/img/structure/B2447501.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2447503.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2447504.png)